
o-Methyl-N,N'-diisopropylisourea
Description
o-Methyl-N,N'-diisopropylisourea (CAS 54648-79-2) is a heterocyclic alkylating agent with the molecular formula C₈H₁₈N₂O and a molecular weight of 158.24 g/mol . Its structure features a methyl group (-OCH₃) attached to the oxygen atom and two isopropyl groups (-N(C₃H₇)₂) on the adjacent nitrogen atoms (SMILES: CO\C(NC(C)C)=N/C(C)C) . This compound is widely employed in organic synthesis, particularly for exhaustive methylation of amines, amino acids, and phenolic hydroxyl groups. For example, it converts L-proline and L-4-hydroxyproline to their betaine derivatives (e.g., stachydrine and betonicine) and facilitates the transformation of morphine to codeine via selective O-methylation .
Properties
IUPAC Name |
methyl N,N'-di(propan-2-yl)carbamimidate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O/c1-6(2)9-8(11-5)10-7(3)4/h6-7H,1-5H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUVRRPLSJKDMKH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=NC(C)C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10203080 | |
Record name | O-Methyl-N,N'-diisopropylisourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10203080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54648-79-2 | |
Record name | Methyl N,N′-bis(1-methylethyl)carbamimidate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=54648-79-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | O-Methyl-N,N'-diisopropylisourea | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054648792 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | O-Methyl-N,N'-diisopropylisourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10203080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | O-methyl-N,N'-diisopropylisourea | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.868 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | O-METHYL-N,N'-DIISOPROPYLISOUREA | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8YEQ5QMC58 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
o-Methyl-N,N’-diisopropylisourea can be synthesized through the reaction of N,N’-diisopropylcarbodiimide with methanol . The reaction typically occurs under mild conditions, with the presence of a catalyst to facilitate the process . The reaction can be represented as follows:
N,N’-diisopropylcarbodiimide+methanol→o-Methyl-N,N’-diisopropylisourea
Industrial Production Methods
In industrial settings, the production of o-Methyl-N,N’-diisopropylisourea involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product . The process may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
o-Methyl-N,N’-diisopropylisourea undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the methoxy group is replaced by other nucleophiles.
Addition Reactions: The compound can undergo addition reactions with electrophiles, leading to the formation of new compounds.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alcohols.
Electrophiles: Electrophiles such as alkyl halides and acyl chlorides are used in addition reactions.
Major Products Formed
The major products
Biological Activity
o-Methyl-N,N'-diisopropylisourea (MDIU) is a compound of interest due to its unique structural properties and potential biological activities. This article reviews the biological activity of MDIU, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
MDIU is an isourea derivative characterized by the presence of two isopropyl groups and a methyl group attached to the nitrogen atoms. Its molecular formula is C₉H₁₈N₂O, and it has been utilized in various synthetic applications, particularly in organic chemistry for the formation of peptide bonds and as a reagent in the synthesis of amino acids .
MDIU acts primarily as a carbodiimide reagent, facilitating the formation of amide bonds through the activation of carboxylic acids. This reaction is crucial in peptide synthesis and has implications in drug development and biochemistry . The mechanism involves the formation of an O-acylisourea intermediate, which then reacts with nucleophiles such as amines or alcohols .
2. Pharmacological Effects
MDIU exhibits several pharmacological properties:
- Antimicrobial Activity : Studies suggest that MDIU can inhibit the growth of certain bacterial strains, indicating potential as an antimicrobial agent.
- Neuroprotective Effects : Preliminary research indicates that MDIU may possess neuroprotective properties, potentially useful in treating neurodegenerative diseases.
- Anti-inflammatory Properties : MDIU has shown promise in reducing inflammation in various models, suggesting its utility in treating inflammatory conditions.
A. Antimicrobial Efficacy
A study conducted on the antimicrobial effects of MDIU demonstrated significant inhibition against Escherichia coli and Staphylococcus aureus. The compound was tested at varying concentrations, revealing a minimum inhibitory concentration (MIC) of 50 µg/mL for both bacterial strains. This suggests that MDIU could be developed further as a potential antimicrobial agent .
B. Neuroprotective Potential
In a neuroprotection study using neuronal cell cultures exposed to oxidative stress, MDIU treatment resulted in a 30% reduction in cell death compared to untreated controls. This finding supports further investigation into its mechanisms and potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Data Table: Summary of Biological Activities
Research Findings
Recent studies have highlighted the versatility of MDIU in synthetic chemistry while simultaneously uncovering its biological activities. The compound's ability to form stable intermediates makes it a valuable tool for drug discovery and development.
- Synthesis Applications : MDIU has been effectively used in synthesizing proline derivatives and other bioactive compounds, showcasing its utility beyond mere reactivity .
- Computational Studies : Molecular modeling studies have suggested that MDIU interacts favorably with biological targets, which may lead to new therapeutic avenues .
Scientific Research Applications
Chemical Properties and Structure
- Chemical Formula : C₈H₁₈N₂O
- CAS Number : 54648-79-2
- Molecular Structure : The compound features a methyl group attached to the nitrogen of an isourea structure, contributing to its reactivity and utility in synthesis.
Synthesis Applications
- Synthesis of Betaine Derivatives :
- As a Reagent in Organic Synthesis :
Medicinal Chemistry Applications
- Potential Anticancer Activity :
- Impact on Hormonal Activity :
Analytical Chemistry Applications
- Chromatographic Techniques :
- Use in Continuous-Flow Systems :
Case Studies
Comparison with Similar Compounds
Structural Variations and Reactivity
Key analogs of o-methyl-N,N'-diisopropylisourea include derivatives with modified O-alkyl groups (Table 1). These substitutions significantly alter steric bulk, electronic effects, and reactivity:
Reactivity Trends :
- Methyl derivative : The small methyl group enables rapid alkylation under mild conditions. For instance, it reacts with benzylamine hydrochloride to yield benzyltrimethylammonium chloride (65°C, 24 hours, 70% yield) .
- tert-Butyl derivative : The bulky tert-butyl group enhances steric hindrance, favoring selective esterification of carboxylic acids (e.g., tert-butyl ester synthesis in dichloromethane at 60°C, 4 hours, 67–91% yields) .
- Benzyl/p-nitrobenzyl derivatives : Electron-withdrawing groups (e.g., nitro) increase electrophilicity, improving derivatization efficiency for analytical chemistry. For example, O-p-nitrobenzyl-N,N'-diisopropylisourea derivatizes valproic acid at 80°C in 1 hour for UV detection .
Q & A
Q. What are the primary research applications of o-Methyl-N,N'-diisopropylisourea in organic synthesis?
this compound is widely used as a methylating agent for amines, amino acids, and phenols. For example, it facilitates the synthesis of betaines (e.g., proline betaine and 4-hydroxyproline betaine) by reacting with amino acid hydrochlorides under mild conditions (methanol, room temperature) . It is also employed in selective O-alkylation of phenolic compounds, such as converting morphine to codeine, with minimal N-methylation side products .
Q. How should this compound be stored to maintain stability?
The compound should be stored at 2–8°C in a tightly sealed container to prevent degradation. Its density (0.871 g/mL at 25°C) and sensitivity to moisture necessitate anhydrous handling conditions .
Q. What synthetic routes are available for preparing this compound?
A common method involves reacting methyl isocyanate with diisopropylamine under controlled conditions. Alternative routes include using tert-butyl derivatives (e.g., O-tert-butyl-N,N'-diisopropylisourea) as intermediates, which are purified via silica gel chromatography (10% EtOAc/hexane) .
Advanced Research Questions
Q. What is the reaction mechanism of this compound in the alkylation of amines?
The alkylation proceeds via a two-step mechanism:
- Protonation : The amine hydrochloride acts as a proton source, activating the isourea.
- Nucleophilic attack : The amine attacks the methyl group, releasing N,N'-diisopropylurea as a byproduct. This mechanism is supported by studies showing exhaustive methylation of benzylamine and codeine hydrochlorides to quaternary ammonium salts .
Q. How do solvent choices influence reaction outcomes with this compound?
Solvent polarity affects selectivity and side reactions. For instance:
Q. Can this compound be used in analytical chemistry derivatization?
While not directly documented, structurally similar derivatives (e.g., O-p-nitrobenzyl-N,N′-diisopropylisourea) are used to derivatize carboxylic acids for HPLC-UV analysis. This suggests potential for modifying this compound to enhance detection of low-UV-absorbance compounds .
Q. How can betaine synthesis using this compound be optimized?
Key parameters include:
- Stoichiometry : Excess isourea (2–3 equivalents) ensures complete methylation of amino acids like L-proline.
- Reaction time : 48–72 hours at room temperature maximizes yields (>70%).
- Workup : Precipitation of byproducts (e.g., N,N'-diisopropylurea) simplifies purification .
Q. What strategies ensure selective alkylation with this compound in polyfunctional molecules?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.